Cas no 850429-71-9 (N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide)
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-N,N-diethyl-4-methyl-benzenesulfonamide
- 3-bromo-N,N-diethyl-4-methylbenzenesulfonamide
- N,N-DIETHYL 3-BROMO-4-METHYLBENZENESULFONAMIDE
- AB30873
- V8028
- N,N-Diethyl3-bromo-4-methylbenzenesulfonamide
- A863789
- 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide
- DTXSID80428445
- AKOS015834623
- CS-0211785
- 850429-71-9
- MFCD07363836
- BS-23696
- N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide
-
- MDL: MFCD07363836
- Inchi: 1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3
- InChI Key: OGLQPDZZDCFKRG-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C=CC(=C1)S(N(CC)CC)(=O)=O
Computed Properties
- Exact Mass: 305.00900
- Monoisotopic Mass: 305.00851g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 45.8
Experimental Properties
- PSA: 45.76000
- LogP: 3.86880
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019086991-100g |
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide |
850429-71-9 | 95% | 100g |
$949.62 | 2023-08-31 | |
| TRC | D443868-100mg |
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide |
850429-71-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D443868-250mg |
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide |
850429-71-9 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D443868-500mg |
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide |
850429-71-9 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | D443868-1g |
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide |
850429-71-9 | 1g |
$98.00 | 2023-05-18 | ||
| abcr | AB273278-1 g |
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide; 98% |
850429-71-9 | 1g |
€110.00 | 2023-06-22 | ||
| abcr | AB273278-5 g |
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide; 98% |
850429-71-9 | 5g |
€246.00 | 2023-06-22 | ||
| abcr | AB273278-25 g |
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide; 98% |
850429-71-9 | 25g |
€654.00 | 2023-06-22 | ||
| abcr | AB273278-1g |
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide, 98%; . |
850429-71-9 | 98% | 1g |
€110.00 | 2025-04-16 | |
| abcr | AB273278-5g |
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide, 98%; . |
850429-71-9 | 98% | 5g |
€246.00 | 2025-04-16 |
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide Suppliers
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide: A Comprehensive Overview
The compound N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (CAS No. 850429-71-9) is a sulfonamide derivative with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its sulfonamide functional group, which plays a pivotal role in its chemical reactivity and biological activity. The presence of the bromo and methyl substituents on the aromatic ring further enhances its versatility, making it a valuable molecule for both academic research and industrial applications.
Recent studies have highlighted the potential of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide as a key intermediate in the synthesis of advanced materials. For instance, researchers have explored its role in the development of high-performance polymers and nanomaterials. The sulfonamide group, known for its strong electron-withdrawing properties, facilitates the formation of stable polymer networks, which are essential for applications in electronics and optoelectronics. Furthermore, the bromine substituent introduces additional functionality, enabling the molecule to participate in various coupling reactions that are critical for material synthesis.
In the field of pharmacology, N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide has been investigated as a potential lead compound for drug development. Its structure allows for the modulation of biological pathways by targeting specific enzymes or receptors. Recent findings suggest that this compound exhibits antimicrobial activity, particularly against gram-positive bacteria, making it a promising candidate for the development of new antibiotics. Additionally, its methyl group contributes to lipophilicity, enhancing its ability to cross biological membranes and interact with cellular targets.
The synthesis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The starting material is typically a brominated aromatic compound, which undergoes sulfonation followed by alkylation to introduce the diethylamine group. This sequence ensures high yields and excellent purity, which are essential for both research and commercial applications. Researchers have also explored green chemistry approaches to optimize this synthesis, reducing waste and improving sustainability.
One of the most exciting developments involving this compound is its application in catalysis. The sulfonamide group serves as a Lewis acid site, enabling the molecule to act as a catalyst in various organic transformations. Recent studies have demonstrated its effectiveness in promoting cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely used in drug discovery and materials science. The bromine substituent further enhances catalytic activity by providing additional coordination sites for metal catalysts.
From an environmental perspective, understanding the fate and transport of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid degradation under UV light, reducing its persistence in aquatic environments. However, further research is needed to evaluate its bioaccumulation potential and toxicity to non-target organisms.
In conclusion, N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide (CAS No. 850429-71-9) is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as an intermediate in material synthesis, a lead compound in drug discovery, and a catalyst in organic transformations. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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